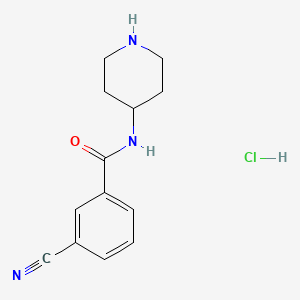

3-Cyano-N-piperidin-4-yl-benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Cyano-N-piperidin-4-yl-benzamide hydrochloride is a useful research compound. Its molecular formula is C13H16ClN3O and its molecular weight is 265.74. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Binding and Cellular Staining Applications Hoechst 33258 and its analogues, including benzamide derivatives, have been widely recognized for their ability to bind to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. This property has been leveraged in various scientific applications, notably in cell biology for chromosome and nuclear staining, and in flow cytometry for analyzing nuclear DNA content values. Hoechst derivatives serve as foundational compounds for drug design, offering insights into DNA sequence recognition and binding mechanisms. The versatility of these compounds extends to their use as radioprotectors and topoisomerase inhibitors, highlighting their potential in rational drug design and molecular biology research (Issar & Kakkar, 2013).

Prokinetic Agent Development Cisapride, a substituted piperidinyl benzamide chemically related to metoclopramide, represents another application area of benzamide derivatives. As a prokinetic agent, cisapride enhances gastrointestinal motility through the facilitation of acetylcholine release in the gut. Its specificity and absence of central depressant or antidopaminergic effects underscore the therapeutic potential of benzamide derivatives in addressing gastrointestinal motility disorders. Such compounds have shown efficacy in improving symptoms and healing rates in conditions like reflux oesophagitis, showcasing the clinical significance of benzamide derivatives in gastroenterology (McCallum et al., 1988).

Antipsychotic Drug Research The development and study of lurasidone, a benzisothiazole antipsychotic drug, highlight the role of benzamide derivatives in psychiatric medication. Lurasidone's unique pharmacodynamic profile, with its efficacy in treating psychotic and major affective disorders, exemplifies the impact of benzamide derivatives in mental health treatment. Its regulatory approval for schizophrenia treatment and low risk of metabolic side effects, compared to other antipsychotics, emphasize the therapeutic value and ongoing research potential of benzamide-based compounds in addressing complex psychiatric conditions (Pompili et al., 2018).

Chemokine Receptor Antagonists Benzamide derivatives have also been explored for their potential in treating allergic diseases through the inhibition of chemokine receptors like CCR3. The development of small molecule antagonists, including bipiperidine and piperazine derivatives, highlights the strategic role of benzamide compounds in modulating immune responses. These antagonists, with their reported efficacy in binding to CCR3 and inhibiting eosinophil chemotaxis, underscore the therapeutic promise of benzamide derivatives in managing conditions like asthma and allergic rhinitis, reflecting the broader applicability of these compounds in immunology and allergy research (Willems & IJzerman, 2009).

Mechanism of Action

Target of Action

3-Cyano-N-piperidin-4-yl-benzamide hydrochloride is a derivative of cyanoacetamide . Cyanoacetamide derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The chemical reactivity and reactions of this class are used to obtain biologically active novel heterocyclic moieties .

Biochemical Pathways

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Result of Action

It is known that many derivatives of cyanoacetamide have shown diverse biological activities .

Properties

IUPAC Name |

3-cyano-N-piperidin-4-ylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c14-9-10-2-1-3-11(8-10)13(17)16-12-4-6-15-7-5-12;/h1-3,8,12,15H,4-7H2,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGXKNABFCYOTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CC(=C2)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2525883.png)

![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2525884.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2525890.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2525894.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B2525899.png)

![4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol](/img/structure/B2525902.png)